molecular formula C8H11NO4S2 B13475883 n-Methyl-2-(methylsulfonyl)benzenesulfonamide

n-Methyl-2-(methylsulfonyl)benzenesulfonamide

Cat. No.: B13475883
M. Wt: 249.3 g/mol
InChI Key: VYUONOBMJNZEQD-UHFFFAOYSA-N
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Description

n-Methyl-2-(methylsulfonyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antibiotics. This compound is characterized by the presence of a methyl group attached to the nitrogen atom and a methylsulfonyl group attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Methyl-2-(methylsulfonyl)benzenesulfonamide typically involves the reaction of 2-methylbenzenesulfonyl chloride with methylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can handle larger volumes of reactants. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

n-Methyl-2-(methylsulfonyl)benzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The methyl group can be oxidized to form a sulfone.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The methyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions can be carried out using reagents like halogens or alkylating agents.

Major Products Formed

    Oxidation: The major product is n-Methyl-2-(methylsulfonyl)benzenesulfone.

    Reduction: The major product is n-Methyl-2-(methylsulfonyl)benzenesulfide.

    Substitution: The products vary depending on the substituent introduced.

Scientific Research Applications

n-Methyl-2-(methylsulfonyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe to study enzyme activity and protein interactions.

    Medicine: It is investigated for its potential as an antibacterial and antifungal agent.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of n-Methyl-2-(methylsulfonyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • n-Methylbenzenesulfonamide
  • 2-Methylbenzenesulfonamide
  • 4-Methylbenzenesulfonamide

Uniqueness

n-Methyl-2-(methylsulfonyl)benzenesulfonamide is unique due to the presence of both a methylsulfonyl group and a methyl group on the benzene ring. This structural feature enhances its reactivity and allows for a broader range of chemical modifications compared to other sulfonamides.

Properties

Molecular Formula

C8H11NO4S2

Molecular Weight

249.3 g/mol

IUPAC Name

N-methyl-2-methylsulfonylbenzenesulfonamide

InChI

InChI=1S/C8H11NO4S2/c1-9-15(12,13)8-6-4-3-5-7(8)14(2,10)11/h3-6,9H,1-2H3

InChI Key

VYUONOBMJNZEQD-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)C1=CC=CC=C1S(=O)(=O)C

Origin of Product

United States

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